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Executive Summary: This guide provides a comprehensive technical overview of the highly

branched alkane, 3,4-Diethyl-2,5-dimethylhexane. A critical point of clarification is addressed

at the outset: the user-provided CAS number 1069-33-6 is correctly associated with 2,5-

Diaminohexanedioic acid, not the named alkane. This document will focus on the correct

compound, 3,4-Diethyl-2,5-dimethylhexane, which is assigned CAS Number 62184-95-6.[1]

[2]

This whitepaper delves into the structural characteristics, physicochemical properties,

stereochemical complexity, and spectroscopic analysis of 3,4-Diethyl-2,5-dimethylhexane. A

plausible, detailed laboratory-scale synthesis is proposed, grounded in established

organometallic chemistry, to provide a practical framework for researchers. Furthermore, the

guide explores the broader context of highly branched alkanes in industrial and pharmaceutical

applications, followed by essential safety and handling protocols.
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Correcting the Record: CAS Number Disambiguation
It is imperative to begin by clarifying a significant discrepancy in the initial query. The Chemical

Abstracts Service (CAS) registry, the global standard for chemical substance identification,

assigns distinct numbers to unique chemical structures.

3,4-Diethyl-2,5-dimethylhexane: The correct CAS Registry Number is 62184-95-6.[1][2]

CAS Number 1069-33-6: This number correctly identifies 2,5-Diaminohexanedioic acid, a

diamino acid with the molecular formula C₆H₁₂N₂O₄.

This guide will proceed with a detailed analysis of the named compound, 3,4-Diethyl-2,5-
dimethylhexane.

IUPAC Nomenclature and Molecular Structure
3,4-Diethyl-2,5-dimethylhexane is a saturated acyclic hydrocarbon.[3] Its structure is based

on a six-carbon hexane main chain, with methyl groups at positions 2 and 5, and ethyl groups

at positions 3 and 4.

Molecular Formula: C₁₂H₂₆[1]

Molecular Weight: 170.33 g/mol [1]

Canonical SMILES: CCC(C(C)C)C(CC)C(C)C[1]

InChI Key: WCPAKUFSQFCWTQ-UHFFFAOYSA-N[1]

The structure of this molecule is characterized by significant branching, which profoundly

influences its physical properties, such as boiling point and viscosity, when compared to its

linear isomer, n-dodecane.

Caption: 2D Chemical Structure of 3,4-Diethyl-2,5-dimethylhexane.

Stereochemical Complexity
The structure of 3,4-Diethyl-2,5-dimethylhexane contains four chiral centers at carbons 2, 3,

4, and 5. Each of these carbons is bonded to four different substituent groups, giving rise to a
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large number of possible stereoisomers (2⁴ = 16). The specific stereochemistry of a sample

would significantly impact its chiroptical properties, although it has a lesser effect on bulk

physical properties like boiling point and density. For many applications, it is used as a mixture

of isomers.[2]

Physicochemical Properties
The high degree of branching in 3,4-Diethyl-2,5-dimethylhexane results in a more compact

molecular shape compared to its linear isomer, n-dodecane. This reduces the surface area

available for intermolecular van der Waals forces, leading to a lower boiling point.

Property Value Source

Molecular Weight 170.33 g/mol PubChem[1]

Molecular Formula C₁₂H₂₆ PubChem[1]

XLogP3-AA (Lipophilicity) 5.6 PubChem[1]

Boiling Point (Predicted) 193.5 ± 3.0 °C
PubChem (via

SpringerMaterials)[1]

Density (Predicted) 0.768 ± 0.06 g/cm³ PubChem[1]

Vapor Pressure (Predicted) 0.8 ± 0.1 mmHg at 25°C PubChem[1]

Hydrogen Bond Donors 0 PubChem[1]

Hydrogen Bond Acceptors 0 PubChem[1]

Synthesis and Purification
The targeted synthesis of a specific, highly-branched alkane like 3,4-Diethyl-2,5-
dimethylhexane is a non-trivial task that requires precise C-C bond formation, contrasting with

industrial bulk methods like catalytic cracking or isomerization which produce complex

mixtures.[4] A plausible laboratory approach would involve the coupling of smaller

organometallic reagents.
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Proposed Synthetic Workflow: Grignard Reagent
Coupling
This protocol outlines a conceptual two-step synthesis starting from 3-chloro-2-methylpentane.

The core logic is to form a key C-C bond between two C₆ fragments via a Grignard reaction

followed by reduction.

Step 1: Synthesis of 3,4-Diethyl-2,5-dimethylhexan-3-ol

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a

magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing

dropping funnel under an inert atmosphere (Nitrogen or Argon).

Grignard Reagent Formation: Place magnesium turnings (1.1 eq) in the flask. Add a small

volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

Slowly add a solution of 3-bromo-2-methylpentane (1.0 eq) in anhydrous diethyl ether via the

dropping funnel to the magnesium suspension. Maintain a gentle reflux through controlled

addition or gentle heating. The disappearance of the magnesium and formation of a cloudy

grey solution indicates the formation of the Grignard reagent, sec-hexylmagnesium bromide.

Coupling Reaction: Cool the Grignard solution to 0°C in an ice bath. Add a solution of 4-

methyl-3-hexanone (1.0 eq) in anhydrous diethyl ether dropwise. The causality here is the

nucleophilic attack of the Grignard carbon onto the electrophilic carbonyl carbon of the

ketone.

Quenching: After the addition is complete and the reaction has stirred for 1-2 hours at room

temperature, slowly and carefully quench the reaction by adding a saturated aqueous

solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and

neutralizes excess Grignard reagent.

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl

ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol,

3,4-diethyl-2,5-dimethylhexan-3-ol.

Step 2: Deoxygenation of the Tertiary Alcohol to the Alkane
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Barton-McCombie Deoxygenation: This is a reliable method for removing a hydroxyl group.

Thionoformate Formation: Dissolve the crude alcohol from Step 1 in an aprotic solvent (e.g.,

anhydrous toluene). Add phenyl chlorothionoformate (1.2 eq) and a base such as DMAP

(catalytic) or pyridine (as solvent and base). Stir at room temperature until TLC or GC-MS

analysis indicates complete conversion to the thionocarbonate intermediate.

Radical Reduction: To the solution of the thionocarbonate, add tributyltin hydride ((Bu)₃SnH)

(1.5 eq) and a radical initiator such as AIBN (catalytic amount). Heat the mixture to reflux

(approx. 80-110°C, depending on solvent). The tin hydride mediates a radical chain reaction

that cleaves the C-O bond.

Final Workup: Cool the reaction mixture. Remove the tin byproducts, often by washing with

aqueous KF or by column chromatography on silica gel. The solvent is removed under

reduced pressure, and the resulting crude alkane is purified by fractional distillation to yield

pure 3,4-Diethyl-2,5-dimethylhexane.

3-Bromo-2-methylpentane Mg, Diethyl Ether
Step 1a

4-Methyl-3-hexanone

3,4-Diethyl-2,5-dimethylhexan-3-ol

sec-Hexylmagnesium bromide
(Grignard Reagent)

Step 1b
Nucleophilic Attack

1. PhOC(S)Cl
2. (Bu)3SnH, AIBN

Step 2a
Thionocarbonate Intermediate 3,4-Diethyl-2,5-dimethylhexane

Step 2b
Radical Reduction

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3,4-Diethyl-2,5-dimethylhexane.

Spectroscopic Analysis and Structural Verification
The unambiguous identification of 3,4-Diethyl-2,5-dimethylhexane relies on a combination of

spectroscopic techniques. While a specific, published spectrum for this exact isomer is not

readily available, its spectral features can be reliably predicted based on the analysis of similar

branched alkanes.
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Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), branched alkanes are characterized by

extensive fragmentation. The molecular ion (M⁺) peak at m/z = 170 is expected to be of very

low abundance or completely absent.[5] Fragmentation preferentially occurs at the branching

points to form more stable secondary and tertiary carbocations.[6]

Expected Fragmentation Pattern:

Cleavage: The C-C bonds at the heavily substituted C3 and C4 positions are prone to

cleavage.

Major Fragments: Loss of an ethyl radical (M-29) to yield an ion at m/z 141, and loss of a

propyl radical (M-43) to yield an ion at m/z 127 are likely. Further fragmentation would lead to

a complex pattern of smaller alkyl cations (e.g., m/z = 43, 57, 71, 85).[5][6] The most stable

carbocations formed will typically result in the most abundant peaks (the base peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's complex and asymmetric nature, the ¹H and ¹³C NMR spectra are

expected to be complex, with many overlapping signals.

¹H NMR:

Chemical Shift Regions: All signals will appear in the characteristic alkane region of ~0.8-1.7

ppm.

Signal Multiplicity: The methyl protons (CH₃) will appear as doublets (if adjacent to a single

CH) or triplets (if part of an ethyl group). The methylene (CH₂) and methine (CH) protons will

show complex, overlapping multiplets due to coupling with multiple, non-equivalent

neighboring protons.

¹³C NMR:

Signal Count: Due to stereoisomerism and the lack of symmetry, a mixture of isomers could

show more than the 6 unique carbon signals expected for a single stereoisomer.

Predicted Chemical Shifts (for one diastereomer):
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Carbon Position
Predicted Chemical Shift
(ppm)

Rationale

C1, C6 (Primary CH₃) ~11-15
Standard terminal methyl

groups.

C2, C5 (Secondary CH) ~30-35
Methine carbons adjacent to

other alkyl groups.

C3, C4 (Tertiary CH) ~40-48
Highly substituted methine

carbons, shifted downfield.

Methyls on C2, C5 ~18-22
Methyl groups on a secondary

carbon.

Ethyl CH₂ ~25-30
Methylene groups in ethyl

substituents.

Ethyl CH₃ ~10-14
Terminal methyls of the ethyl

groups.

Infrared (IR) Spectroscopy
The IR spectrum of an alkane is relatively simple and dominated by C-H bond vibrations.[7]

C-H Stretching: Strong, sharp absorptions in the 2850-3000 cm⁻¹ region.

C-H Bending: Absorptions around 1450-1470 cm⁻¹ (scissoring) and 1370-1380 cm⁻¹ (methyl

rock).[7] The absence of significant peaks outside these regions (e.g., no C=O, O-H, or C=C

bands) is a strong confirmation of a pure, saturated alkane structure.

Applications and Relevance to Drug Development
While 3,4-Diethyl-2,5-dimethylhexane does not have specific, high-profile applications, highly

branched alkanes (isoparaffins) are valuable in several areas relevant to the pharmaceutical

and chemical industries.

Inert Solvents and Media: Their low reactivity and specific solvency characteristics make

them suitable as non-polar, aprotic solvents for organic synthesis or as reaction media where

inertness is critical.[8]
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Formulation Excipients: In drug development, hydrocarbons can be used in topical

formulations like ointments and creams. More advanced structures, such as semifluorinated

alkanes (SFAs), which combine alkane and perfluorocarbon segments, are emerging as

novel drug carriers, especially in ophthalmology, due to their ability to dissolve lipophilic

drugs and their unique interfacial properties.[9][10] The principles of using a biocompatible,

non-polar liquid carrier are directly applicable.

Lubricants and Specialty Fluids: The branched structure imparts a low freezing point and

specific viscosity, making such compounds useful as components in high-performance

lubricants and hydraulic fluids, including those used in specialized laboratory and

manufacturing equipment.[6]

Reference Standards: Pure isomers of complex alkanes serve as crucial reference

standards in analytical chemistry, particularly in geochemistry and environmental analysis for

identifying components in complex hydrocarbon mixtures.

Safety and Handling
As a C₁₂ hydrocarbon, 3,4-Diethyl-2,5-dimethylhexane is a flammable liquid. Safe handling is

paramount and should adhere to standard protocols for flammable organic compounds.

GHS Hazards (Predicted):

Flammable Liquid (Category 3 or 4)

Aspiration Hazard (Category 1)

Skin Irritant (Category 2)

May cause drowsiness or dizziness (Specific Target Organ Toxicity - Single Exposure,

Category 3)

Experimental Protocol for Safe Handling:

Engineering Controls: All handling of the liquid should be performed inside a certified

chemical fume hood to prevent the accumulation of flammable vapors.[11]
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Ignition Source Control: Ensure the work area is completely free of ignition sources,

including open flames, hot plates, and non-intrinsically safe electrical equipment (stirrers,

vacuum pumps).[11] Use spark-proof tools.

Personal Protective Equipment (PPE): Wear appropriate PPE at all times:

Nitrile gloves

Chemical splash goggles

Flame-resistant lab coat

Grounding and Bonding: When transferring significant quantities of the liquid between metal

containers, bond the containers together and ground the dispensing container to prevent the

buildup of static electricity, which can ignite vapors.

Storage: Store in a tightly sealed, properly labeled container within a dedicated, ventilated

flammable liquids storage cabinet. Segregate from oxidizing agents.

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand). Do

not use combustible materials like paper towels for large spills. Collect the absorbed material

in a sealed container for proper hazardous waste disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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